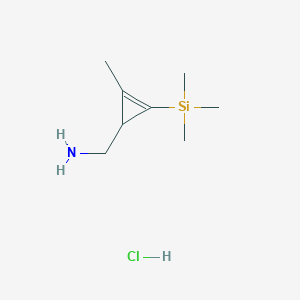

(2-Methyl-3-(trimethylsilyl)cycloprop-2-en-1-yl)methanamine hydrochloride

描述

属性

IUPAC Name |

(2-methyl-3-trimethylsilylcycloprop-2-en-1-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NSi.ClH/c1-6-7(5-9)8(6)10(2,3)4;/h7H,5,9H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBFKCJOETWQEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C1CN)[Si](C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2172212-79-0 | |

| Record name | [2-methyl-3-(trimethylsilyl)cycloprop-2-en-1-yl]methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-3-(trimethylsilyl)cycloprop-2-en-1-yl)methanamine hydrochloride typically involves the following steps:

Formation of the Cyclopropene Ring: The cyclopropene ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

Introduction of the Trimethylsilyl Group: The trimethylsilyl group is introduced via a silylation reaction, often using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine.

Amination: The methanamine group is introduced through an amination reaction, where an amine reacts with a suitable precursor.

Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

化学反应分析

Types of Reactions

(2-Methyl-3-(trimethylsilyl)cycloprop-2-en-1-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group or the methanamine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents, nucleophiles such as amines or alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

科学研究应用

Organic Synthesis

The compound is primarily recognized for its utility in organic synthesis, particularly as a building block for more complex molecules. Its cyclopropene structure allows for high reactivity, making it an excellent candidate for various functionalization reactions.

Functionalization of Micro/Nanoparticles

One significant application is in the functionalization of micro and nanoparticles. The high reactivity of the cyclopropene moiety facilitates the attachment of various functional groups to surfaces, enhancing their properties for applications in drug delivery and catalysis .

Synthesis of Carbonates

Research indicates that (2-Methyl-3-(trimethylsilyl)cycloprop-2-en-1-yl)methanol can be transformed into cyclopropene-based carbonates through reactions with amines. This transformation is valuable in synthesizing carbonate derivatives that can serve as intermediates in pharmaceutical development .

Materials Science

In materials science, this compound's unique properties allow it to be used in developing novel materials with specific functionalities.

Polymer Chemistry

The compound can be employed in polymer chemistry to create new polymeric materials with enhanced thermal and mechanical properties. Its ability to undergo ring-opening reactions can lead to the formation of cross-linked networks that are crucial for creating durable materials .

Medicinal Chemistry

The potential medicinal applications of (2-Methyl-3-(trimethylsilyl)cycloprop-2-en-1-yl)methanamine hydrochloride are being explored, particularly in drug design and development.

Drug Development

Preliminary studies suggest that derivatives of this compound may exhibit biological activity, making them candidates for further investigation as therapeutic agents. The ability to modify its structure could lead to the development of drugs targeting specific biological pathways .

In Vivo Studies

Research has indicated that formulations containing this compound have been utilized in vivo to assess pharmacokinetics and therapeutic efficacy. The compound's stability under physiological conditions is a critical factor in these studies .

Case Studies and Research Findings

Several case studies highlight the practical applications of this compound:

作用机制

The mechanism of action of (2-Methyl-3-(trimethylsilyl)cycloprop-2-en-1-yl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

相似化合物的比较

Chemical Identity :

Structural Features :

- Contains a strained cyclopropene ring fused with a trimethylsilyl (TMS) group.

Comparison with Similar Compounds

Structural and Molecular Comparison

The compound is compared with four structurally related methanamine hydrochlorides (Table 1):

Table 1: Key Properties of Comparable Methanamine Hydrochlorides

Research Findings and Discrepancies

- Molecular Weight Discrepancy : reports a molecular weight of 291.47 g/mol for the target compound, conflicting with (191.77 g/mol). This may stem from a catalog error, as the formula C₈H₁₈ClNSi aligns with 191.77 g/mol .

生物活性

(2-Methyl-3-(trimethylsilyl)cycloprop-2-en-1-yl)methanamine hydrochloride is a synthetic compound with potential applications in medicinal chemistry. Its unique structural features suggest various biological activities, which are crucial for its evaluation as a therapeutic agent. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

The compound's molecular formula is with a molecular weight of 191.77 g/mol. It is characterized by the presence of a cyclopropene moiety, which is known for its reactivity and potential biological implications.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₈ClNSi |

| Molecular Weight | 191.77 g/mol |

| CAS Number | 2172212-79-0 |

| Purity | Specification required |

| Storage Conditions | Inert atmosphere, 2-8°C |

Synthesis

The synthesis of this compound involves several steps, including the preparation of intermediates from cyclopropene derivatives. The detailed synthetic route can be found in various publications that outline the reaction conditions and purification processes .

Antimicrobial Activity

Cyclopropene derivatives have also been investigated for their antimicrobial properties. The compound's potential to inhibit bacterial growth, particularly against resistant strains like MRSA, has been suggested based on preliminary findings from related compounds . Further research is needed to establish its efficacy against specific pathogens.

Pharmacological Mechanisms

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Cell Proliferation: Similar compounds have been shown to inhibit key signaling pathways involved in cell proliferation.

- Induction of Apoptosis: The ability to trigger apoptotic pathways could make this compound a candidate for cancer therapy.

- Antimicrobial Action: Its structural characteristics may lend themselves to interactions with microbial targets.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Methyl-3-(trimethylsilyl)cycloprop-2-en-1-yl)methanamine hydrochloride, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves cyclopropane ring formation with trimethylsilyl groups under controlled conditions (e.g., inert atmosphere, low moisture). Key steps include:

- Use of organometallic catalysts to stabilize the cyclopropene intermediate.

- Quenching with hydrochloric acid to form the hydrochloride salt.

- Monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to track reaction progress and confirm intermediate structures .

- Critical Parameters : Temperature (often 0–5°C to prevent side reactions), stoichiometric ratios of reactants, and pH adjustments during salt formation.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to quantify impurities.

- Structural Confirmation :

- NMR : and NMR to verify cyclopropane ring geometry and trimethylsilyl group integration.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (291.47 g/mol) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to validate stoichiometry.

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer :

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the cyclopropane ring.

- Moisture Sensitivity : Use desiccants (e.g., silica gel) to avoid degradation; confirmed via accelerated stability studies (40°C/75% relative humidity for 30 days) .

- Light Sensitivity : Protect from UV exposure using amber glassware.

Advanced Research Questions

Q. How does the trimethylsilyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Steric Effects : The bulky trimethylsilyl group reduces electrophilicity at the cyclopropane ring, as shown in comparative studies with non-silylated analogs.

- Kinetic Studies : Use NMR (if fluorinated analogs are synthesized) to track reaction rates in polar aprotic solvents (e.g., DMF) .

- Computational Modeling : Density functional theory (DFT) calculations to predict regioselectivity in substitution reactions .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Assay Standardization : Replicate experiments under controlled conditions (e.g., cell line specificity, incubation time).

- Metabolite Profiling : Liquid chromatography-tandem MS (LC-MS/MS) to identify degradation products that may interfere with bioactivity .

- Comparative SAR Analysis : Test structurally related compounds (e.g., replacing trimethylsilyl with tert-butyldimethylsilyl) to isolate functional group contributions .

Q. What strategies are recommended for studying the compound’s interaction with biological macromolecules (e.g., enzymes, DNA)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to target proteins (e.g., kinases) in real-time.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .

- X-ray Crystallography : Co-crystallize the compound with target enzymes to resolve binding modes at atomic resolution .

Q. How can structural modifications enhance the compound’s pharmacokinetic properties?

- Methodological Answer :

- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl, amine) to improve solubility, validated via shake-flask method.

- Metabolic Stability : Incubate with liver microsomes and analyze via LC-MS to identify metabolic hotspots (e.g., cyclopropane ring oxidation) .

- In Vivo Studies : Radiolabel the compound () to track absorption and excretion in rodent models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。